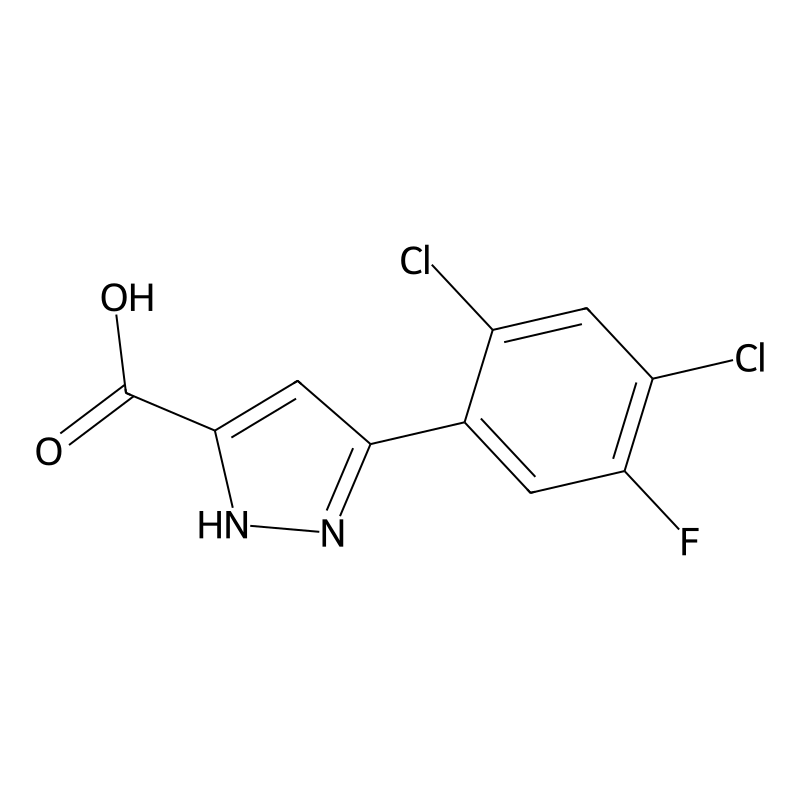

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound can be found listed in chemical databases like PubChem [] and commercial suppliers like Sigma-Aldrich [], no scientific publications or patents referencing its use in research have been identified. This suggests that the compound is either:

- A very recently synthesized molecule with research applications yet to be explored.

- Not widely studied or used in scientific research.

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound characterized by its unique molecular structure, which includes a pyrazole ring and a carboxylic acid functional group. Its molecular formula is C10H5Cl2FN2O2, with a molecular weight of approximately 275.07 g/mol. The compound features two chlorine atoms and one fluorine atom attached to a phenyl group, contributing to its distinctive chemical properties and potential biological activities .

The reactivity of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid can be attributed to the presence of the carboxylic acid group, which can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: The halogen substituents can participate in nucleophilic attack, leading to various derivatives.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .

Research indicates that 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid exhibits notable biological activities, particularly in the field of medicinal chemistry. Preliminary studies suggest:

- Antimicrobial Properties: The compound has shown potential against various bacterial strains.

- Anti-inflammatory Effects: It may reduce inflammation through inhibition of specific pathways.

- Antitumor Activity: Some studies have indicated its efficacy in inhibiting cancer cell proliferation.

These activities make it a candidate for further pharmacological studies and potential therapeutic applications .

Several synthesis methods have been reported for 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid:

- Condensation Reactions: Involving the reaction of appropriate hydrazines with substituted phenyl compounds followed by carboxylation.

- Multi-step Synthesis: Starting from simpler pyrazole derivatives and introducing the dichlorofluorophenyl group through electrophilic aromatic substitution.

- One-pot Synthesis: Utilizing catalysts to streamline the formation of the pyrazole ring and subsequent functionalization.

These methods highlight the versatility in synthesizing this compound while allowing modifications to enhance yield and purity .

The applications of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid span several fields:

- Pharmaceutical Development: As a lead compound in drug discovery for antimicrobial and anti-inflammatory agents.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.

- Chemical Research: Serving as an intermediate in synthesizing other complex organic molecules.

Its diverse applications underscore its significance in both research and industry .

Interaction studies involving 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid have focused on:

- Protein Binding: Assessing how well the compound binds to target proteins, which is crucial for understanding its pharmacokinetics.

- Enzyme Inhibition: Evaluating its ability to inhibit specific enzymes associated with disease pathways.

- Cellular Uptake: Investigating how effectively the compound enters cells, which influences its bioavailability and efficacy.

These studies are essential for elucidating the compound's mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | C16H7Cl3F2N2O | Contains an additional carboxylic group; potential for increased biological activity. |

| 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | C16H8Cl3FN2O2 | Features a different substitution pattern on the pyrazole ring; may exhibit different pharmacological profiles. |

| 4-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole | C10H6Cl2F | Lacks a carboxylic acid group; focuses more on pyrazole's aromatic properties. |

These compounds differ primarily in their substituents and functional groups, influencing their chemical reactivity and biological activity. The unique combination of dichlorofluorophenyl and carboxylic acid in 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid sets it apart as a promising candidate for further research in medicinal chemistry .

Molecular Structure and Identification

Molecular Formula and Weight

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid possesses the molecular formula C₁₀H₅Cl₂FN₂O₂ with a molecular weight of 275.06 grams per mole [1] [2]. The compound is assigned the Chemical Abstracts Service number 1119299-75-0, which serves as its unique chemical identifier [1] [2]. The exact mass of the compound has been determined to be 275.06 grams per mole through high-resolution mass spectrometry measurements [3].

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid, although it is also referred to by the alternative systematic name 5-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid [1] [2]. The compound's molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=C2)C(=O)O [1] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₅Cl₂FN₂O₂ | [1] [2] |

| Molecular Weight | 275.06 g/mol | [1] [2] |

| CAS Number | 1119299-75-0 | [1] [2] |

| Exact Mass | 275.06 g/mol | [3] |

| Heavy Atom Count | 17 | [1] |

Structural Characteristics

The molecular architecture of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid consists of a five-membered pyrazole ring system fused to a substituted phenyl group [1]. The pyrazole moiety contains two adjacent nitrogen atoms positioned at the 1 and 2 positions of the heterocyclic ring, with the carboxylic acid functional group attached at the 3-position [1] [2]. The phenyl substituent bears three halogen atoms: two chlorine atoms located at the 2 and 4 positions, and one fluorine atom at the 5 position of the aromatic ring [3].

The compound exhibits a planar molecular geometry typical of pyrazole derivatives, with the pyrazole ring maintaining coplanarity with the substituted phenyl group [5] [6]. The carboxylic acid functionality introduces additional hydrogen bonding capabilities through both the carbonyl oxygen and hydroxyl hydrogen atoms [5] [7]. The topological polar surface area has been calculated to be 65.98 square angstroms, indicating moderate polarity characteristics [1].

The electronic structure of the molecule is influenced by the electron-withdrawing effects of the halogen substituents on the phenyl ring, which create an overall electron-deficient aromatic system [1]. The logarithm of the octanol-water partition coefficient has been computed to be 3.2208, suggesting significant lipophilic character [1]. The molecule contains two hydrogen bond donor sites and two hydrogen bond acceptor sites, contributing to its potential for intermolecular interactions [1].

Isomerism and Tautomerism

Pyrazole derivatives, including 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid, exhibit annular prototropic tautomerism due to the mobile hydrogen atom associated with the nitrogen atoms in the pyrazole ring [8] [9]. This tautomerism involves the migration of the hydrogen atom between the two nitrogen atoms at positions 1 and 2 of the pyrazole ring, resulting in two tautomeric forms that are in rapid equilibrium [8] [10].

The tautomeric equilibrium in pyrazole compounds is influenced by several factors, including substituent effects, solvent polarity, and temperature [8] [9]. In the case of halogenated pyrazole derivatives, the electron-withdrawing nature of the halogen substituents can affect the electron density distribution within the ring system, potentially influencing the preferred tautomeric form [11] [8]. The presence of the carboxylic acid group at the 3-position may also participate in intramolecular hydrogen bonding interactions that could stabilize specific tautomeric conformations [5] [8].

Nuclear magnetic resonance spectroscopy studies of similar pyrazole carboxylic acid derivatives have demonstrated that the tautomeric interconversion occurs rapidly on the nuclear magnetic resonance timescale, often resulting in averaged signals for the carbon atoms at positions 3 and 5 of the pyrazole ring [8] [12]. The activation energy for proton transfer between the nitrogen atoms in pyrazole systems is typically low, facilitating rapid tautomeric exchange under ambient conditions [8] [13].

Physical Properties

Physical State and Appearance

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid exists as a solid crystalline material under standard ambient conditions [1] [2]. The compound typically appears as an off-white to pale yellow solid, characteristic of many halogenated aromatic carboxylic acid derivatives [1]. The physical state is consistent with the molecular weight and the presence of intermolecular hydrogen bonding interactions facilitated by the carboxylic acid functional group [5] [14].

The solid-state properties of the compound are influenced by the molecular packing arrangements in the crystal lattice, which are stabilized by hydrogen bonding networks between carboxylic acid groups and pyrazole nitrogen atoms [5] [7]. Similar pyrazole carboxylic acid derivatives have been observed to form extended hydrogen-bonded structures in the solid state, contributing to their thermal stability and crystalline nature [15] [5].

Storage conditions for the compound typically require maintenance in a sealed container under dry conditions at temperatures between 2-8°C to preserve chemical integrity [1]. The hygroscopic nature common to pyrazole derivatives necessitates protection from moisture to prevent potential hydrolytic degradation [16] [17].

Solubility Profile

The solubility characteristics of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid are determined by the balance between its lipophilic aromatic components and hydrophilic carboxylic acid functionality [1] [18]. The calculated logarithm of the octanol-water partition coefficient of 3.2208 indicates moderate lipophilicity, suggesting limited water solubility [1].

Pyrazole carboxylic acid derivatives typically exhibit poor to moderate solubility in aqueous media due to their aromatic character and the formation of intermolecular hydrogen bonds in solution [18] [17]. The presence of halogen substituents further reduces water solubility by increasing the hydrophobic character of the molecule [18] [17]. However, the carboxylic acid group can undergo ionization under basic conditions, potentially enhancing aqueous solubility through the formation of the corresponding carboxylate anion [16] [19].

In organic solvents, the compound demonstrates moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [17]. The solubility in alcoholic solvents like methanol and ethanol is typically moderate, while solubility in non-polar solvents such as hexane or cyclohexane is expected to be limited due to the polar carboxylic acid functionality [16] [17].

Stability Parameters

The thermal stability of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid is influenced by the robust pyrazole ring system and the electron-withdrawing halogen substituents [20] [21]. Pyrazole derivatives generally exhibit good thermal stability, with decomposition temperatures often exceeding 200°C [22] [21]. The presence of halogen substituents can either enhance or diminish thermal stability depending on their electronic effects and potential for elimination reactions [20] [23].

Thermogravimetric analysis of related pyrazole carboxylic acid compounds has revealed multi-step decomposition processes, often beginning with decarboxylation reactions around 200-250°C [21]. The compound should be stored away from heat sources and direct sunlight to maintain stability [1] [24]. Chemical stability is generally good under normal laboratory conditions, though prolonged exposure to strong acids or bases may lead to degradation [16] [24].

The compound exhibits stability under inert atmospheric conditions but may be susceptible to oxidative degradation under prolonged exposure to air and light [1] [24]. Moisture sensitivity is a consideration for long-term storage, as hydrolytic processes may affect the integrity of the carboxylic acid group under humid conditions [16] [17].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy of pyrazole carboxylic acid derivatives provides characteristic spectral patterns that reflect the electronic environment of the heterocyclic system [25] [12]. In proton nuclear magnetic resonance spectroscopy, the pyrazole ring proton typically appears as a singlet in the aromatic region between 7.5-8.5 parts per million, with the exact chemical shift dependent on the electronic effects of the substituents [12] [26].

The phenyl ring protons in halogenated derivatives exhibit characteristic splitting patterns and chemical shifts that reflect the substitution pattern [25] [23]. The fluorine-bearing carbon and adjacent carbons show coupling to the fluorine nucleus, resulting in characteristic doublet patterns in both proton and carbon-13 nuclear magnetic resonance spectra [23] [27]. The carboxylic acid proton typically appears as a broad singlet around 12-13 parts per million, often exchangeable with deuterium oxide [12] [26].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the pyrazole ring carbons, with the carbon bearing the carboxylic acid group typically appearing around 160-170 parts per million [12] [26]. The halogen-substituted aromatic carbons exhibit characteristic chemical shifts, with fluorine-bearing carbons showing large coupling constants to fluorine [27] [28]. Tautomerism in the pyrazole ring may result in averaged signals for certain carbon positions due to rapid proton exchange [8] [12].

Infrared Spectroscopy

Infrared spectroscopy of 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid reveals characteristic absorption bands that provide structural confirmation [25] [29]. The carboxylic acid functionality exhibits a broad absorption band centered around 2500-3300 wavenumbers corresponding to the hydroxyl stretch, overlapping with potential pyrazole nitrogen-hydrogen stretching vibrations [29] [30].

The carbonyl stretch of the carboxylic acid group appears as a strong absorption around 1650-1750 wavenumbers, with the exact frequency influenced by hydrogen bonding interactions [29] [25]. Aromatic carbon-carbon stretching vibrations typically appear in the 1400-1600 wavenumber region, while carbon-halogen stretching modes are observed at lower frequencies [29] [30].

The pyrazole ring system contributes characteristic absorption bands in the fingerprint region below 1500 wavenumbers, including ring breathing modes and carbon-nitrogen stretching vibrations [25] [29]. Halogen substituents introduce additional vibrational modes, with carbon-fluorine stretches typically appearing around 1000-1300 wavenumbers and carbon-chlorine stretches at lower frequencies [29] [30].

Mass Spectrometry Data

Mass spectrometry analysis of pyrazole derivatives typically reveals characteristic fragmentation patterns that provide structural information [31]. The molecular ion peak appears at mass-to-charge ratio 275, corresponding to the molecular weight of the compound [3] [31]. Electron impact ionization often results in the loss of the carboxylic acid group as carbon dioxide or carboxyl radical, producing fragment ions at mass-to-charge ratios 231 and 230, respectively [31].

The halogenated phenyl substituent contributes to characteristic isotope patterns in the mass spectrum due to the natural abundance of chlorine-35 and chlorine-37 isotopes [31]. The base peak in the mass spectrum often corresponds to the formation of a substituted pyrazole cation following loss of the carboxylic acid functionality [31].

Fragmentation of the pyrazole ring system may occur through loss of nitrogen molecules or hydrogen cyanide, producing smaller aromatic cations [31]. The presence of fluorine can be confirmed through the characteristic mass differences and the absence of isotope patterns typically associated with other halogens [31].

Crystallographic Analysis

Crystallographic studies of pyrazole carboxylic acid derivatives reveal important structural information about molecular packing and intermolecular interactions [15] [5]. The crystal structures typically exhibit extensive hydrogen bonding networks involving both the carboxylic acid groups and the pyrazole nitrogen atoms [5] [7]. These hydrogen bonds contribute to the formation of supramolecular assemblies that influence the physical properties of the crystalline material [15] [14].

The molecular geometry in the solid state generally confirms the planar nature of the pyrazole ring system and its near-coplanarity with the substituted phenyl group [5] [32]. Bond lengths and angles within the pyrazole ring are consistent with aromatic character, with carbon-nitrogen distances typically around 1.33 angstroms [5] [33].

Intermolecular interactions in the crystal lattice include not only hydrogen bonds but also halogen bonding interactions involving the chlorine and fluorine substituents [7] [32]. These secondary interactions contribute to the overall stability of the crystal structure and may influence properties such as melting point and solubility [15] [7]. The packing arrangements often feature the formation of ribbons or chains of molecules connected through carboxylic acid dimers or pyrazole-carboxylic acid hydrogen bonding motifs [5] [14].

Condensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The Knorr condensation reaction remains the most fundamental and widely utilized method for pyrazole synthesis [1]. This classical approach involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents [1] [2]. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring [1].

For the synthesis of substituted pyrazoles bearing carboxylic acid functionalities, the reaction typically employs β-ketoesters as the 1,3-dicarbonyl component. The process involves treating substituted hydrazines with ethyl acetoacetate or similar compounds under mild acidic or basic conditions [1] [3]. Girish and coworkers demonstrated an efficient nano-zinc oxide catalyzed protocol achieving excellent yields of 95% through condensation of phenylhydrazine with ethyl acetoacetate [1].

The regioselectivity of this transformation depends significantly on the electronic and steric properties of the substituents. Gosselin and colleagues reported improved regioselectivity when conducting cyclocondensation reactions in aprotic dipolar solvents rather than traditional protic solvents like ethanol [1]. The addition of hydrochloric acid (10 N) to amide solvents such as dimethylformamide, N-methylpyrrolidone, or dimethylacetamide accelerates dehydration steps and enhances yields while maintaining excellent regioselectivity (98:2 in favor of the desired isomer) [1].

Cyclocondensation Approaches

Advanced cyclocondensation methodologies have been developed to address the limitations of traditional Knorr condensation, particularly regarding regioselectivity and functional group tolerance [4]. The condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with arylhydrazines yields two regioisomers with 74-77% combined yields and selectivity ratios exceeding 98:2 [1].

Ohtsuka and associates studied the condensation of phenylhydrazine with 2-(trifluoromethyl)-1,3-diketones in ethanol, achieving 1,3,4,5-substituted pyrazoles in 63% yield [1]. The sterically less hindered amino group shows preferential nucleophilicity compared to the substituted nitrogen center, leading to enhanced regioselectivity.

The cyclocondensation approach has been extended to include acetylenic ketones as viable substrates [1]. The reaction of propargyl aldehydes and ketones with hydrazines provides access to pyrazole derivatives, although regioisomeric mixtures are commonly observed. When hydrazine hydrate is employed as the nucleophile, improved regioselectivity is achieved due to hydrogen bonding interactions with electron-withdrawing groups [1].

Modern Synthetic Strategies

Iodine-Catalyzed Reactions

Molecular iodine catalysis has emerged as a powerful, metal-free approach for pyrazole synthesis [5] [6]. These methodologies offer significant advantages including operational simplicity, environmental friendliness, and broad substrate scope. Pires and coworkers developed a one-pot iodine-catalyzed multicomponent reaction for the selective preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides [6].

The optimal reaction conditions involve using 50 mol% molecular iodine in acetonitrile at reflux temperature, providing the desired products in yields ranging from 24% to 96% after 48 hours [6]. The mechanism involves initial coordination of iodine as a Lewis acid, facilitating hydrazone formation, followed by cyclization and oxidative aromatization [6].

Metal-free iodine-mediated synthesis has been successfully applied to fully substituted pyrazoles through three-component [3+2] annulation reactions [5]. The process utilizes β-ketonitriles or pentane-2,4-dione with arylhydrazines and aryl sulfonyl hydrazides, enabling the formation of multiple carbon-sulfur and carbon-nitrogen bonds simultaneously [5].

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

1,3-Dipolar cycloaddition reactions utilizing diazo compounds represent a highly atom-economical strategy for pyrazole construction [7] [8]. This methodology involves the cycloaddition of α-diazo-β-ketophosphonates, sulphones, or esters with electron-deficient alkenes [7]. Baiju and Namboothiri extensively studied these transformations using Bestmann-Ohira Reagent and its analogs as 1,3-dipole precursors [7].

The photocatalyzed [3+2] cycloaddition approach developed by recent researchers demonstrates exceptional regioselectivity for 5-alkyl tri- and tetrasubstituted pyrazoles [9]. Using eosin Y as an organic photocatalyst under green light irradiation, pyrazoles are obtained in 78% yield through a domino cycloaddition/fragmentation sequence [9].

He and colleagues investigated zinc triflate-catalyzed 1,3-dipolar cycloaddition of ethyl α-diazoacetate with phenylpropargyl compounds, achieving 89% yield of the corresponding pyrazole under mild conditions [1]. The straightforward procedure and excellent yields make this methodology particularly attractive for synthetic applications.

Regioselective Synthesis Methods

Enhanced regioselectivity has been achieved through careful optimization of reaction conditions and solvent selection [10] [11]. Fustero and associates demonstrated that fluorinated alcohols such as 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol dramatically improve regioselectivity in pyrazole formation compared to conventional solvents [10] [11].

The solvent-switchable methodology reported by Muzalevskiy and colleagues enables selective access to either 3-trifluoromethyl or 5-trifluoromethyl pyrazole isomers depending on solvent polarity [11]. Highly polar protic solvents favor 3-trifluoromethylpyrazole formation, while polar aprotic solvents preferentially yield 5-substituted isomers [11].

Base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones provides excellent regioselectivity for polysubstituted pyrazoles [12] [13]. This novel approach exploits the umpolung and nucleophilic properties of dithiane-containing alkynes to achieve efficient pyrazole construction under mild conditions with broad functional group tolerance [13].

Optimization of Reaction Parameters

Solvent Effects

Solvent selection profoundly influences both reaction efficiency and product selectivity in pyrazole synthesis [14] [11] [15]. Traditional syntheses typically employ ethanol as the preferred medium due to its ability to dissolve both organic and inorganic reactants while providing mild reaction conditions [15].

Fluorinated alcohols represent a breakthrough in achieving enhanced regioselectivity [10] [14]. The use of 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol as solvents increases regioselectivity from approximately 1:1 mixtures (in ethanol) to greater than 95:5 selectivity for the desired regioisomer [10] [14]. This dramatic improvement is attributed to the unique hydrogen-bonding properties and increased acidity of fluorinated alcohols [10].

Green solvent alternatives including water, ionic liquids, and solvent-free conditions have gained prominence [16] [17]. Bansal and coworkers reported environmentally friendly aqueous synthesis of tetrasubstituted pyrazoles using cetyltrimethylammonium bromide, achieving excellent yields while minimizing environmental impact [18]. Water-based reactions often proceed with enhanced selectivity due to hydrophobic effects that favor intramolecular cyclization [17].

Catalyst Selection

Catalyst optimization focuses on developing efficient, recoverable, and environmentally benign catalytic systems [19] [20] [18]. Imidazole-catalyzed reactions provide metal-free access to pyrazole derivatives with broad substrate scope [19]. The optimal catalyst loading ranges from 0.5 to 2.0 equivalents, providing excellent yields while maintaining economic viability [19].

Heterogeneous catalysts offer advantages including easy separation, recyclability, and reduced contamination of products [20] [18]. Hexagonal mesoporous silica-supported catalysts demonstrate exceptional activity and can be reused for multiple cycles without significant loss of catalytic efficiency [20]. These materials combine high surface areas with uniform pore distributions, facilitating substrate access to active sites [20].

Cerium-based catalysts show remarkable efficacy in aqueous media [18]. Cerium ammonium nitrate enables efficient synthesis of polyfunctionalized pyrazoles from aromatic aldehydes, malononitrile, and arylhydrazines in polyethylene glycol-water mixtures [18]. The catalyst serves dual roles as both Lewis acid activator and oxidizing agent [18].

Temperature and Reaction Time Considerations

Temperature optimization requires balancing reaction rate, selectivity, and substrate stability [21] [22]. Most pyrazole syntheses proceed optimally between 20-95°C, with specific temperature ranges depending on the chosen methodology [21]. Temperature-controlled divergent synthesis enables selective access to different product classes by simply adjusting thermal conditions [21].

Low-temperature conditions (0-40°C) favor kinetic control and often provide enhanced regioselectivity [21]. Wang and colleagues demonstrated that reactions conducted at room temperature yield 1-tosyl-1H-pyrazoles in 95% yield, while heating to 95°C redirects the reaction pathway to produce alternative pyrazole derivatives [21].

High-temperature synthesis (300-500°C) enables access to thermodynamically controlled products and can overcome significant activation barriers [23]. Shaydullin and associates reported solution-phase organic reactions at temperatures up to 500°C, achieving product yields up to 50% within five minutes for challenging transformations requiring activation energies of 50-70 kcal/mol [23].

Reaction time optimization typically ranges from 30 minutes to 48 hours [21] [24]. Shorter reaction times (0.5-2 hours) are preferred when possible to minimize side reactions and decomposition [21] [24]. Microwave-assisted synthesis enables significant reduction in reaction times while maintaining excellent yields and selectivity [24].

Purification and Characterization Techniques

Purification methodologies for pyrazole derivatives emphasize both efficiency and environmental considerations [25] [26]. Crystallization-based purification represents the most common and effective approach for obtaining high-purity pyrazole products [25] [27]. The formation of acid addition salts enables selective crystallization, effectively separating regioisomers and removing impurities [25] [26].

Phosphoric acid treatment provides an effective method for purifying substituted pyrazoles [25]. The process involves acidification with 85% orthophosphoric acid, leading directly to crystalline pyrazolium dihydrogen phosphate salts [25]. This approach achieves isomer ratios exceeding 98:2 for 3,4-dimethylpyrazole versus 3-ethylpyrazole separation [25].

Recrystallization protocols utilize organic solvents including C₁-C₁₀ alkanols, aliphatic ketones, or their mixtures [25] [26]. Acetone, ethanol, and isopropanol are particularly effective, often with water addition to promote crystallization [25]. The choice of recrystallization solvent significantly impacts both yield and purity of the final product [25].

Analytical characterization employs multiple complementary techniques to confirm structure and purity [28] [29] [30]. Nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR) provides definitive structural confirmation [29] [30]. Fourier transform infrared spectroscopy identifies functional groups and confirms successful cyclization through characteristic pyrazole ring vibrations [29] [30].

Mass spectrometry enables molecular weight determination and fragmentation pattern analysis [28] [29]. High-resolution mass spectrometry provides accurate mass measurements essential for confirming molecular formulas of complex pyrazole derivatives [29]. X-ray crystallography offers unambiguous structural determination when single crystals of sufficient quality can be obtained [27] [29].

Chromatographic purification includes both thin-layer chromatography for reaction monitoring and column chromatography for preparative separations [28] [31]. High-performance liquid chromatography enables both analytical purity assessment and preparative purification of closely related isomers [28].